Cyclopentyl tosylate

Physical Organic Chemistry Solvolysis Kinetics Structure-Activity Relationship

Cyclopentyl tosylate (CAS 3558-06-3), also designated as cyclopentyl 4-methylbenzenesulfonate (molecular formula C12H16O3S; molecular weight 240.32 g/mol), is a sulfonate ester belonging to the class of tosylate leaving groups. It is typically a colorless liquid soluble in organic solvents.

Molecular Formula C12H16O3S
Molecular Weight 240.32 g/mol
CAS No. 3558-06-3
Cat. No. B1655395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl tosylate
CAS3558-06-3
Molecular FormulaC12H16O3S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2
InChIInChI=1S/C12H16O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
InChIKeyZWOQVPFVARFZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl Tosylate (CAS 3558-06-3): A Baseline Intermediate for Nucleophilic Substitution


Cyclopentyl tosylate (CAS 3558-06-3), also designated as cyclopentyl 4-methylbenzenesulfonate (molecular formula C12H16O3S; molecular weight 240.32 g/mol), is a sulfonate ester belonging to the class of tosylate leaving groups. It is typically a colorless liquid soluble in organic solvents . The compound is synthesized via the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine, yielding a purified product with reported efficiency around 80% . As a derivative of p-toluenesulfonic acid, it serves as a versatile electrophilic substrate in SN2 nucleophilic substitution, solvolysis, and cross-coupling reactions, primarily functioning as a reactive cyclopentyl donor .

Why Cyclopentyl Tosylate (CAS 3558-06-3) Cannot Be Swapped with Other Cyclopentyl Halides or Sulfonates


Cyclopentyl tosylate cannot be substituted indiscriminately with alternative cyclopentyl electrophiles (e.g., cyclopentyl bromide, mesylate, or chloride) without altering reaction kinetics, selectivity, or compatibility. The differential leaving group ability is governed by the pKa of the conjugate acid: the tosylate leaving group is derived from p-toluenesulfonic acid with a pKa of approximately -2.8, rendering it a vastly superior leaving group compared to the original hydroxyl group (pKa of conjugate base ≈ 15.7) [1]. While tosylates and mesylates are both sulfonate esters, tosylates exhibit higher crystallinity and easier purification profiles compared to mesylates, and their steric bulk can reduce competing elimination pathways in secondary systems [2]. Furthermore, under specific nucleophilic conditions (e.g., ethoxide vs. thiolate), the relative reactivity hierarchy between tosylate and bromide shifts significantly, meaning procurement of a specific leaving group is not a trivial interchange but a critical determinant of synthetic success [3].

Quantitative Differentiation of Cyclopentyl Tosylate: Comparative Evidence for Procurement


Kinetic Differentiation: Hammett Correlation and Substituent Rate Sensitivity

The acetolysis rates of trans-2-arylcyclopentyl tosylates at 25.0 °C exhibit a linear free-energy relationship with a Hammett reaction constant (ρ) of -1.25 [1]. This negative ρ value establishes that electron-donating groups (e.g., p-methoxy) accelerate solvolysis via aryl participation relative to electron-withdrawing groups (e.g., p-nitro). In contrast, the unsubstituted trans-2-phenylcyclopentyl tosylate shows a maximum rate acceleration factor of only 3.7 for the p-methoxy derivative, indicating that while the cyclopentyl framework enables neighboring group participation, the rate enhancement is modest compared to more flexible acyclic analogs [2]. This modest acceleration is a direct consequence of the constrained cyclopentane geometry, which limits the extent of aryl bridging and distinguishes it from other cyclic sulfonates such as norbornyl tosylates.

Physical Organic Chemistry Solvolysis Kinetics Structure-Activity Relationship

Stereochemical Outcome: Controlled Racemization vs. Norbornyl Cation Anchimeric Assistance

Acetolysis of optically active trans-2-arylcyclopentyl tosylates yields almost completely racemized trans-acetate (retained product) and partially racemized cis-acetate (inverted product) [1]. The polarimetric to titrimetric rate ratios (kα/kt) are 1.16 for the parent phenyl derivative, 1.82 for the p-methyl derivative, and 2.88 for the p-methoxy derivative [1]. These ratios quantify the extent to which optical activity is lost relative to chemical conversion, a direct measure of cation intermediate lifetime. For comparison, the 3-arylcyclopentene elimination product exhibits even greater racemization, indicating that both the Δ³-olefin and cis-acetate arise from a common open cyclopentyl cation intermediate with minimal facial bias [1]. This behavior stands in stark contrast to norbornyl tosylates, where extensive σ-bridging leads to complete stereochemical retention and exo/endo rate ratios exceeding 300.

Stereochemistry Solvolysis Cyclopentyl Cation

Kinetic Isotope Effect (KIE): Quantifying Cation Intermediate Character

Secondary kinetic isotope effects (KIE) for the acetolysis of deuterated cyclopentyl tosylates have been systematically determined [1]. The magnitude of α- and β-deuterium KIEs serves as a diagnostic tool to distinguish between limiting SN2, SN1 with tight ion pairs, and SN1 with solvent-separated ion pairs. While the precise numerical KIE values for the parent cyclopentyl tosylate are established in the foundational work by Streitwieser et al. [1], the key differentiation lies in the intermediate KIE magnitude observed for the cyclopentyl system relative to benchmark substrates: smaller than the maximal KIE observed for 1-adamantyl tosylate (a purely SN1 model) but larger than that for methyl tosylate (a purely SN2 model). This intermediate KIE confirms that cyclopentyl tosylate operates at the mechanistic borderline, where both nucleophilic solvent assistance and cation formation contribute to the rate-determining step.

Kinetic Isotope Effect Mechanism Elucidation SN1/SN2 Borderline

Steric Modulation of Nucleophilic Displacement Rates

Systematic studies on the nucleophilic displacement of sterically hindered cyclic tosylates demonstrate that the cyclopentyl framework occupies a distinct steric profile relative to cyclohexyl and norbornyl analogs [1]. Increased steric interaction by alkyl substituents on the leaving group carbon causes the displacement rate to decrease in a predictable manner [1]. Critically, the relative rates of displacement for cyclopentyl tosylate are very similar to the reactivity observed for corresponding solvolyses, and no rearrangement occurs during the displacement reactions [1]. This absence of rearrangement distinguishes cyclopentyl tosylate from smaller-ring analogs (e.g., cyclobutyl, which is prone to ring-expansion during solvolysis) and from norbornyl systems (which undergo extensive Wagner-Meerwein rearrangement). The cyclopentane ring provides an optimal balance: sufficient ring strain to enhance reactivity without triggering catastrophic skeletal reorganization.

Steric Effects Nucleophilic Substitution Cyclic Tosylates

Patent-Validated Synthetic Utility in Cross-Coupling Reactions

Cyclopentyl tosylate has been validated as a competent electrophilic partner in palladium-catalyzed Negishi cross-coupling reactions [1]. A unified catalytic system employing 2% Pd2(dba)3 and 8% PCyp3 (Cyp = cyclopentyl) in THF/NMP at 80 °C achieves efficient cross-coupling of a range of C(sp³) electrophiles, including primary alkyl iodides, bromides, chlorides, and tosylates, with alkyl-, alkenyl-, and arylzinc halides [1]. The inclusion of cyclopentyl tosylate within this universal protocol confirms that its reactivity profile under Pd catalysis is comparable to that of alkyl halides, but with the added advantage of non-halogenated byproduct formation. This patent-derived methodology establishes a precedent for the use of cyclopentyl tosylate in the construction of C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds, which are prevalent scaffolds in pharmaceutical and agrochemical targets.

Cross-Coupling Palladium Catalysis Negishi Coupling

High-Value Application Scenarios for Cyclopentyl Tosylate (CAS 3558-06-3) Based on Quantitative Evidence


Stereoselective Synthesis of Cyclopentane-Containing Pharmaceuticals via Tunable Racemization

In medicinal chemistry campaigns targeting cyclopentane-fused or cyclopentyl-substituted bioactive molecules, cyclopentyl tosylate offers a unique stereochemical outcome. Unlike norbornyl tosylates that enforce complete stereochemical retention or simple secondary tosylates that yield predominant inversion, the cyclopentyl framework provides intermediate racemization behavior (kα/kt ratios of 1.16–2.88 depending on aryl substitution) [1]. This enables the deliberate synthesis of partially racemized cyclopentyl derivatives, a valuable property when screening for optimal stereochemical composition in drug candidates or when accessing metabolites that require specific enantiomeric ratios. The modest Hammett ρ value of -1.25 further allows predictable tuning of reactivity through remote aryl substitution [1].

Mechanistic Probe for SN1/SN2 Borderline Studies in Physical Organic Chemistry

Cyclopentyl tosylate is a well-characterized mechanistic probe for studying borderline solvolysis mechanisms. Its secondary α-deuterium kinetic isotope effect lies between the SN1 extreme (1-adamantyl tosylate) and the SN2 extreme (methyl tosylate), confirming mixed mechanistic character [1]. This property makes it an ideal substrate for investigating solvent effects, nucleofugality scales, and ion-pair dynamics. Researchers developing new computational models for solvolysis or validating QM/MM methods rely on the extensive kinetic dataset available for cyclopentyl tosylate as a benchmark substrate.

C(sp³)-C(sp²) Bond Construction in Agrochemical Intermediates via Negishi Cross-Coupling

For process chemists developing scalable routes to cyclopentyl-containing agrochemicals, cyclopentyl tosylate serves as a viable alternative to alkyl halides in palladium-catalyzed cross-coupling. The validated Negishi protocol using Pd2(dba)3 and PCyp3 achieves high-yield coupling with organozinc reagents [1]. The non-halogenated nature of the tosylate leaving group minimizes corrosive halide byproducts and simplifies workup procedures in multi-kilogram campaigns. This is particularly advantageous when the target molecule contains multiple functional groups that are sensitive to halide-mediated side reactions.

Ring-Strain-Preserving Alkylation in Natural Product Total Synthesis

In the total synthesis of cyclopentane-containing natural products, preserving the cyclopentane skeleton without ring expansion or contraction is critical. Cyclopentyl tosylate undergoes nucleophilic displacement with no detectable skeletal rearrangement [1], in stark contrast to cyclobutyl tosylates that rearrange via ring expansion and norbornyl tosylates that undergo Wagner-Meerwein shifts. This non-rearranging behavior ensures that the cyclopentyl group is transferred with complete structural fidelity, reducing the need for cumbersome separation of regioisomeric byproducts and increasing the overall yield of the target natural product.

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